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Introduction
Zotiraciclib (formerly TG02) is an orally bioavailable, multi-kinase inhibitor with notable

potency against cyclin-dependent kinase 9 (CDK9). Its mechanism of action involves the

inhibition of transcriptional regulation by targeting CDK9, a key component of the positive

transcription elongation factor b (P-TEFb). This inhibition leads to the depletion of short-lived

anti-apoptotic proteins, such as MYC and MCL-1, which are critical for tumor cell survival and

proliferation. Zotiraciclib has demonstrated the ability to cross the blood-brain barrier, making

it a promising therapeutic candidate for intracranial malignancies such as glioblastoma and

other high-grade gliomas. This technical guide provides a comprehensive overview of the initial

safety and tolerability profile of Zotiraciclib, drawing upon data from early-phase clinical trials.

Core Safety and Tolerability Findings from Phase
I/Ib Clinical Trials
The initial safety and tolerability of Zotiraciclib have been evaluated in several Phase I and

Phase Ib clinical trials, both as a monotherapy and in combination with other agents like

temozolomide (TMZ) and radiotherapy. These studies have been crucial in determining the

dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the overall safety

profile of the drug.
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Quantitative Analysis of Adverse Events
The following tables summarize the key quantitative safety data from prominent clinical trials

investigating Zotiraciclib.

Table 1: Dose-Limiting Toxicities (DLTs) Observed in Zotiraciclib Clinical Trials

Clinical Trial
Patient
Population

Combination
Therapy

Zotiraciclib
Dose

DLTs
Observed

NCT02942264

Recurrent High-

Grade

Astrocytoma

Temozolomide 250 mg

Grade 4

Neutropenia,

Grade 3 Alanine

Transaminase

Elevation, Grade

3 Fatigue, Grade

3 Diarrhea

EORTC 1608

STEAM

Newly

Diagnosed

Glioblastoma

(Elderly)

Radiotherapy 150 mg Grade 3 Seizure

EORTC 1608

STEAM

Newly

Diagnosed

Glioblastoma

(Elderly)

Temozolomide 150 mg
Multiple Grade 1

Events

NCT05588141

(Phase 1)

Recurrent High-

Grade Gliomas

with IDH1/2

mutations

Monotherapy 200 mg

No DLTs

observed in the

initial safety

cohort

Table 2: Treatment-Related Adverse Events in the NCT02942264 Study (Zotiraciclib +

Temozolomide)
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Adverse Event Grade 1-2 Grade 3 Grade 4

Hematological

Neutropenia - - 13 (24.5%)

Non-Hematological

Fatigue - 5 (9.4%) -

Diarrhea - 3 (5.6%) -

Elevated Liver

Enzymes
Common Observed -

Nausea Common - -

Note: Detailed frequency data for all grades of all adverse events were not fully available in the

reviewed literature. The table reflects the most frequently reported and clinically significant

adverse events.

Table 3: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of

Zotiraciclib

Clinical Trial Patient Population
Combination
Therapy

MTD / RP2D

NCT02942264
Recurrent High-Grade

Astrocytoma
Temozolomide 250 mg

EORTC 1608 STEAM
Newly Diagnosed

Glioblastoma (Elderly)

Radiotherapy or

Temozolomide
150 mg

NCT05588141 (Phase

1)

Recurrent High-Grade

Gliomas with IDH1/2

mutations

Monotherapy 200 mg (RP2D)

Detailed Experimental Protocols
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NCT02942264: Phase I Study in Recurrent High-Grade
Astrocytomas

Study Design: A Phase I, open-label, dose-escalation study to determine the MTD of

Zotiraciclib in combination with two different schedules of temozolomide (dose-dense and

metronomic)[1].

Patient Population: Adult patients with recurrent anaplastic astrocytoma or glioblastoma who

had progressed after standard treatment[1].

Dosing Regimen: Zotiraciclib was administered orally in escalating dose cohorts.

Temozolomide was administered either in a dose-dense (7 days on/7 days off) or a

metronomic (daily) schedule[1].

Safety Assessment: Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the

first cycle of treatment.

EORTC 1608 STEAM: Phase Ib Trial in Newly Diagnosed
Glioblastoma

Study Design: A Phase Ib, open-label, non-randomized trial with three parallel groups to

determine the MTD of Zotiraciclib in combination with radiotherapy or temozolomide in

elderly patients and to explore its single-agent activity in recurrent glioblastoma.

Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype

glioblastoma or anaplastic astrocytoma, and patients with recurrent glioblastoma after

standard chemoradiotherapy.

Dosing Regimen: In the MTD-finding arms, Zotiraciclib was administered in escalating

doses alongside either hypofractionated radiotherapy or temozolomide. In the single-agent

arm, Zotiraciclib was administered as a monotherapy.

Safety Assessment: Safety and tolerability were assessed by monitoring adverse events,

graded using CTCAE.
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NCT05588141: Phase I/II Study in Recurrent Gliomas
with IDH Mutations

Study Design: A Phase I/II, open-label study to evaluate the safety, tolerability, and

preliminary efficacy of Zotiraciclib as a single agent. The Phase I portion focused on

determining the recommended Phase 2 dose (RP2D).

Patient Population: Patients with recurrent high-grade gliomas harboring IDH1 or IDH2

mutations.

Dosing Regimen: Zotiraciclib was administered orally as a monotherapy in escalating dose

cohorts in the Phase I part.

Safety Assessment: The safety and tolerability were the primary endpoints of the Phase I

portion, with adverse events monitored and graded using CTCAE.

Visualizing Mechanisms and Workflows
Signaling Pathway of Zotiraciclib
Zotiraciclib's primary mechanism of action is the inhibition of CDK9, a critical kinase in the

regulation of transcription. By inhibiting CDK9, Zotiraciclib prevents the phosphorylation of the

C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the

transcription of key survival proteins.
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Caption: Zotiraciclib inhibits CDK9, leading to reduced transcription of survival proteins and

subsequent apoptosis.

Experimental Workflow for a Phase I Dose-Escalation
Study
The typical workflow for a Phase I clinical trial of a new drug like Zotiraciclib involves a dose-

escalation phase to determine the MTD, followed by a cohort expansion at the MTD to further

evaluate safety and preliminary efficacy.
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Caption: A typical Phase I dose-escalation and cohort expansion workflow for a new oncology

drug.

Conclusion
The initial safety and tolerability profile of Zotiraciclib, established through early-phase clinical

trials, indicates a manageable safety profile with predictable and generally reversible dose-

limiting toxicities. The most common and significant adverse events include neutropenia,

gastrointestinal toxicities (diarrhea and nausea), fatigue, and elevated liver enzymes. The

maximum tolerated dose varies depending on the patient population and whether it is

administered as a monotherapy or in combination with other treatments. These findings have

guided the determination of the recommended Phase 2 dose and have paved the way for

further clinical investigation of Zotiraciclib in patients with high-grade gliomas and other

malignancies. Ongoing and future studies will continue to refine the understanding of its safety

profile and establish its efficacy in larger patient populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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